molecular formula C9H17NO3 B1346931 Ethyl 4-morpholinepropionate CAS No. 20120-24-5

Ethyl 4-morpholinepropionate

Cat. No.: B1346931
CAS No.: 20120-24-5
M. Wt: 187.24 g/mol
InChI Key: WRBIQTVRBWJCQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-morpholinepropionate can be synthesized through the esterification of 4-morpholinepropanoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-morpholinepropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of ethyl 4-morpholinepropionate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-morpholinepropionate can be compared with other similar compounds such as:

  • Ethyl 3-(morpholin-4-yl)propanoate
  • 3-(Morpholin-4-yl)propionic acid ethyl ester
  • 4-[2-(Ethoxycarbonyl)ethyl]morpholine

Uniqueness: this compound stands out due to its specific ester linkage, which imparts unique chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

ethyl 3-morpholin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBIQTVRBWJCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60173941
Record name Ethyl 4-morpholinepropionate
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Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20120-24-5
Record name Ethyl 3-(4-morpholino)propionate
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Record name Ethyl 4-morpholinepropionate
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Record name Ethyl 4-morpholinepropionate
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Record name Ethyl 4-morpholinepropionate
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Synthesis routes and methods

Procedure details

Ethyl-3-bromoproprionate (3.20 ml; 25 mmol) was added to a mixture of morpholine (2.20 ml; 25 mmol) and Na2CO3 (2.78 g; 26 mmol) in 4.5 ml of EtOH at RT. The mixture was stirred for 30 min at RT and 4 h at reflux. After cooling to RT and filtering, the filtrate was concentrated and the residue was dissolved in H2O. The pH was adjusted to ~1.5 with saturated KHSO4 and the acidic mixture was washed with Et2O. Solid K2CO3 was added to the aqueous layer until a pH of ~9 was reached. The basic mixture was extracted with CH2Cl2, dried (MgSO4) and concentrated to afford 4.75 g (100+%; contained trace solvent) of ethyl-3-morpholinoproprionate as a colorless liquid. A solution of this ester (935 mg; 5 mmol) in 20 ml of Et2O was added to a suspension of LiAlH4 (400 mg; 10 mmol) in 80 ml of Et2O at 0° C. After stirring for 30 min at 0° C., the reaction was quenched by the careful addition of 0.42 ml of H2O followed by 0.42 ml of 15% NaOH and 1.26 ml of H2O. MgSO4 was added and the suspension was filtered and concentrated to afford 531 mg (73%) of Compound 201a as a colorless liquid.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One

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